

# Introduction: The Isomeric Landscape of C10H12BrNO

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                             |
|----------------|---------------------------------------------|
| Compound Name: | 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone |
| Cat. No.:      | B1267043                                    |

[Get Quote](#)

The molecular formula C10H12BrNO represents a fascinating collection of psychoactive compounds, each with a unique history of discovery, synthesis, and pharmacological profile. This guide provides a comprehensive overview of the most notable C10H12BrNO isomers, with a focus on their scientific origins and the key researchers who first brought them to light. We will delve into the distinct pathways of their creation and the profound impact they have had on neuropharmacology and medicinal chemistry.

## The Phenethylamines: A Gateway to Psychedelic Exploration

The story of C10H12BrNO is inextricably linked to the pioneering work of Dr. Alexander Shulgin, whose explorations into the phenethylamine class of compounds revolutionized our understanding of psychedelics. His meticulous synthesis and bioassays of hundreds of novel substances laid the groundwork for much of the knowledge in this field.

## 2C-B: The Archetypal C10H12BrNO Psychedelic

**Discovery and History:** 4-bromo-2,5-dimethoxyphenethylamine, or 2C-B, was first synthesized by Alexander Shulgin in 1974.<sup>[1][2][3][4][5]</sup> The synthesis was part of his broader investigation into the structure-activity relationships of phenethylamine derivatives.<sup>[4]</sup> Shulgin's findings were later detailed in his seminal 1991 book, "PiHKAL (Phenethylamines I Have Known and Loved)," which he co-authored with his wife Ann Shulgin.<sup>[2][4]</sup>

Initially, 2C-B was explored by the psychiatric community as a potential adjunct to therapy due to its relatively short duration and manageable psychoactive effects.<sup>[3]</sup> It was considered a valuable tool for fostering emotional openness and introspection.<sup>[2]</sup> In the 1980s, it gained some popularity as a recreational substance and was even marketed as an aphrodisiac under the brand name "Eros".<sup>[1][3]</sup> However, its growing recreational use led to its classification as a Schedule I controlled substance in the United States in 1995.<sup>[4]</sup>

**Synthesis Workflow:** The synthesis of 2C-B, as described by Shulgin, typically starts from 2,5-dimethoxybenzaldehyde.<sup>[3]</sup>

**Caption:** Simplified synthesis pathway for 2C-B.

**Pharmacology:** 2C-B is a psychedelic drug of the 2C family.<sup>[3]</sup> Its effects are primarily mediated through its interaction with serotonin receptors in the brain.

## The Amphetamines: Stimulants with a Neurotoxic Edge

Another significant class of compounds with the C<sub>10</sub>H<sub>12</sub>BrNO formula are the substituted amphetamines. These molecules are known for their stimulant properties and their ability to release key neurotransmitters.

### para-Bromoamphetamine (PBA) and para-Bromomethamphetamine (PBMA)

**Discovery and History:** para-Bromoamphetamine (PBA) and its methylated analog, para-bromomethamphetamine (PBMA), are amphetamine derivatives that have been studied for their effects on the central nervous system.<sup>[6][7]</sup> Research into halogenated amphetamines gained traction in the mid-20th century as scientists sought to understand how different substitutions on the amphetamine backbone would alter its pharmacological properties. PBMA was notably studied by József Knoll and his colleagues in the 1970s and 1980s.<sup>[7]</sup>

**Pharmacology and Effects:** PBA acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), leading to stimulant effects.<sup>[6][8][9]</sup> However, like many other para-substituted amphetamines, PBA is known to be neurotoxic, causing long-term depletion of serotonin in the brain.<sup>[6][10]</sup> PBMA was initially thought to be a selective serotonin agent, but was later found to

also affect norepinephrine and dopamine.<sup>[7]</sup> Interestingly, while PBMA produced hallucinogen-like effects in animals, it did not show such effects in humans, a phenomenon also observed with para-chloroamphetamine (PCA).<sup>[7]</sup>

#### Experimental Protocol: Investigating Neurotransmitter Release

A common experimental approach to characterize the activity of compounds like PBA is to measure neurotransmitter release from isolated nerve terminals (synaptosomes).

#### Step-by-Step Methodology:

- **Synaptosome Preparation:** Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of laboratory animals.
- **Pre-loading with Radiolabeled Neurotransmitters:** Incubate the synaptosomes with a solution containing a radiolabeled neurotransmitter (e.g.,  $^3\text{H}$ -dopamine or  $^3\text{H}$ -serotonin).
- **Superfusion:** Place the pre-loaded synaptosomes in a superfusion chamber and continuously perfuse with a buffer solution.
- **Compound Application:** Introduce the C10H12BrNO compound of interest into the superfusion buffer at a known concentration.
- **Fraction Collection:** Collect the superfusate in timed fractions.
- **Scintillation Counting:** Quantify the amount of radioactivity in each fraction using a scintillation counter.
- **Data Analysis:** Plot the radioactivity released over time to determine the effect of the compound on neurotransmitter release.

## Bromo-DragonFLY: A Tale of Extreme Potency and Peril

The discovery of Bromo-DragonFLY represents a significant, albeit cautionary, chapter in the history of C10H12BrNO compounds.

**Discovery and History:** Bromo-DragonFLY was first synthesized in 1998 by David E. Nichols and his research group.<sup>[11]</sup> The synthesis was part of a broader effort to develop highly selective and potent ligands for serotonin receptors to be used as research tools.<sup>[12][13]</sup> The name "Bromo-DragonFLY" was inspired by the molecule's structural resemblance to a dragonfly.<sup>[11][12]</sup>

**Synthesis and Stereochemistry:** The initial synthesis in 1998 produced a racemic mixture of Bromo-DragonFLY.<sup>[11]</sup> In 2001, Nichols' lab developed an enantiospecific synthesis, allowing for the separation of the R and S enantiomers.<sup>[11]</sup> Further research revealed that the (R)-(-) enantiomer is the more active stereoisomer, with a higher binding affinity for the 5-HT2A and 5-HT2C receptors.<sup>[11]</sup>

**Caption:** Comparison of the 1998 racemic and 2001 enantiospecific synthesis of Bromo-DragonFLY.

**Pharmacology and Toxicity:** Bromo-DragonFLY is an extremely potent hallucinogen, with a long duration of action.<sup>[14][15]</sup> Its hallucinogenic effects are mediated by its agonist activity at the 5-HT2A serotonin receptor.<sup>[14]</sup> It also has a high affinity for the 5-HT2B and 5-HT2C receptors.<sup>[14]</sup> The compound is also a potent vasoconstrictor, which can lead to severe and sometimes fatal consequences, including limb necrosis.<sup>[12]</sup> The high potency and long duration of Bromo-DragonFLY have been associated with numerous hospitalizations and fatalities.<sup>[11][15]</sup>

#### Quantitative Data Summary

| Compound        | Discovery Year   | Discoverer          | Primary Pharmacological Action             |
|-----------------|------------------|---------------------|--------------------------------------------|
| 2C-B            | 1974             | Alexander Shulgin   | Psychedelic;<br>Serotonin Receptor Agonist |
| PBA             | Mid-20th Century | Various             | SNDRA; Stimulant                           |
| PBMA            | 1970s-1980s      | József Knoll et al. | SNDRA; Stimulant                           |
| Bromo-DragonFLY | 1998             | David E. Nichols    | Potent Psychedelic; 5-HT2A Agonist         |

## Conclusion

The C<sub>10</sub>H<sub>12</sub>BrNO molecular formula encompasses a diverse array of psychoactive compounds that have significantly impacted the fields of medicinal chemistry and neuropharmacology. From the pioneering psychedelic explorations of Alexander Shulgin with 2C-B to the development of potent research tools like Bromo-DragonFLY by David E. Nichols, and the study of neurotoxic stimulants like PBA, the history of these isomers is a testament to the ongoing quest to understand the intricate relationship between chemical structure and biological activity. The study of these compounds continues to provide valuable insights into the workings of the human brain and the design of novel therapeutic agents.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. 2C-B (& other 2C-type drugs) | Release [release.org.uk]
- 2. drugscience.org.uk [drugscience.org.uk]
- 3. 2C-B [bionity.com]
- 4. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 6. para-Bromoamphetamine - Wikipedia [en.wikipedia.org]
- 7. para-Bromomethamphetamine - Wikipedia [en.wikipedia.org]
- 8. para-Bromoamphetamine [medbox.iiab.me]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]
- 12. Lullaby of Bromo-Dragonfly - myCME [cme30.eu]
- 13. April 26, 2016: What is Bromo-DragonFly? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 14. Bromo-DragonFLY [chemeurope.com]
- 15. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [Introduction: The Isomeric Landscape of C10H12BrNO]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267043#c10h12brno-compound-discovery-and-history\]](https://www.benchchem.com/product/b1267043#c10h12brno-compound-discovery-and-history)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)